molecular formula C7H13N3S B8803376 5-Tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol

5-Tert-butyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B8803376
M. Wt: 171.27 g/mol
InChI Key: YATMLIUVWDNANG-UHFFFAOYSA-N
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Patent
US07807698B2

Procedure details

To a suspension of 4-methyl-3-thiosemicarbazide (0.53 g) in dichloromethane (10 mL) and triethylamine (0.73 mL) was added slowly via syringe pivaloyl chloride (5 mmol). Formation of a precipitate was observed. The mixture was kept overnight. Volatiles were evaporated in vacuo, the residue heated to 80° C. in aqueous NaOH (1 M, 25 mL) for 3 h. Aqueous HCl (2 M) was then added at 25° C. until pH ca. 6. The mixture was concentrated to dryness, water (10 mL) was added and the product collected by filtration, washing with saturated aqueous NaHCO3 (2.5 mL) and then water (10 mL) to give, after drying, the title compound (0.23 g) of ca. 90% purity by NMR as a colourless solid.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[C:7](Cl)(=O)[C:8]([CH3:11])([CH3:10])[CH3:9]>ClCCl.C(N(CC)CC)C>[CH3:9][C:8]([C:7]1[N:2]([CH3:1])[C:3](=[S:6])[NH:4][N:5]=1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.73 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated in vacuo
ADDITION
Type
ADDITION
Details
Aqueous HCl (2 M) was then added at 25° C. until pH ca. 6
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness, water (10 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washing with saturated aqueous NaHCO3 (2.5 mL)
CUSTOM
Type
CUSTOM
Details
water (10 mL) to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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